molecular formula C8H12N2O2 B2911670 methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate CAS No. 1005586-22-0

methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate

Cat. No. B2911670
CAS RN: 1005586-22-0
M. Wt: 168.196
InChI Key: CZCJDGZAGPDEKK-UHFFFAOYSA-N
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Description

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, also known as methyl 3-methyl-1H-pyrazol-1-ylpropanoate, is an organic compound belonging to the family of pyrazoles. It is a colorless solid that is soluble in water and is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the research of biochemical and physiological effects.

Scientific Research Applications

Organic Synthesis and Coordination Chemistry

Methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate serves as a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable for designing novel metal-based catalysts, sensors, and luminescent materials. Researchers explore its coordination behavior with different metal ions, leading to the synthesis of diverse complexes with tailored properties .

Photophysical Properties and Organic Light-Emitting Diodes (OLEDs)

The combination of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate with platinum(II) results in cyclometalated Pt(II) complexes. These complexes exhibit intriguing photophysical properties, including fluorescence. Researchers investigate their luminescence behavior, electronic transitions, and band gaps. Such complexes have applications in OLEDs, where they contribute to efficient light emission .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including derivatives of methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, have shown promising pharmacological effects. Researchers have synthesized and evaluated these compounds for their antileishmanial and antimalarial activities. Structural modifications can enhance their efficacy against these parasitic diseases .

Cancer Research and Growth Inhibition

Exploring the pyrazole core, scientists have investigated the growth inhibition properties of related compounds. While not directly methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, these studies provide insights into the potential of pyrazole-based molecules in cancer therapy. Researchers examine their effects on cancer cell lines, including prostate cancer cells (e.g., PC-3 cells) .

Anti-Inflammatory and Analgesic Activities

Indole derivatives containing pyrazole moieties have demonstrated anti-inflammatory and analgesic properties. Although not specific to methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate, these findings highlight the broader potential of pyrazole-based compounds in managing pain and inflammation .

Future Directions

The future directions for research on “methyl 2-(3-methyl-1H-pyrazol-1-yl)propanoate” could include exploring its potential biological activities, studying its reactivity with various reagents, and developing efficient methods for its synthesis .

properties

IUPAC Name

methyl 2-(3-methylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-4-5-10(9-6)7(2)8(11)12-3/h4-5,7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZCJDGZAGPDEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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